ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Historical Development of Triazole Research in Medicinal Chemistry
The exploration of 1,2,4-triazoles began in the early 20th century, but significant advancements emerged in the 1980s with the discovery of their metal-chelating capabilities and metabolic stability. A pivotal milestone occurred in 2014, when Mangarao et al. developed a polyethylene glycol (PEG)-mediated synthesis of 3,4,5-trisubstituted-1,2,4-triazoles using p-toluenesulfonic acid (PTSA) as a catalyst, achieving 92% yields under mild conditions. Subsequent innovations, such as Azzouni et al.’s 2018 method for synthesizing 5-vinyl-1,2,4-triazoles via vinylimidate precursors, expanded substrate tolerance to include electron-withdrawing and electron-donating groups.
Recent progress has focused on green chemistry principles. For instance, Zheng et al. (2015) demonstrated selenium dioxide-mediated oxidative cyclization of hydrazones to produce fused 1,2,4-triazolo[4,3-a]pyridines in yields up to 98%. These developments underscore the evolution from traditional metal-catalyzed approaches to eco-friendly methodologies, aligning with the growing demand for sustainable pharmaceutical synthesis.
Significance of 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole core exhibits unique physicochemical properties that enhance drug-likeness:
- Weak Basicity : The pKa range of 1,2,4-triazoles (2.5–4.5) facilitates membrane permeability while maintaining solubility in physiological environments.
- Hydrogen Bonding Capacity : Dual hydrogen bond donor/acceptor sites enable strong interactions with biological targets, such as enzyme active sites.
- Metabolic Stability : Resistance to cytochrome P450-mediated degradation prolongs half-life, as evidenced by triazole-containing antifungals like fluconazole.
Structural modifications at the N1, C3, and C5 positions further modulate activity. For example, introducing a 4-methoxybenzamido group enhances π-π stacking with aromatic residues in target proteins, while bromine atoms improve halogen bonding interactions.
Classification and Nomenclature of Triazole Thioacetate Derivatives
Triazole thioacetates are classified based on substitution patterns and functional groups:
| Substituent Position | Common Modifications | Biological Impact |
|---|---|---|
| N1 | Aryl, alkyl | Alters pharmacokinetic properties |
| C3 | Thioether, sulfoxide | Enhances antioxidant activity |
| C5 | Amido, ester | Improves target selectivity |
The target compound’s IUPAC name, ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, reflects its structure:
- N1 : 4-Bromophenyl group.
- C3 : Thioether linkage to an acetate ester.
- C5 : 4-Methoxybenzamido-methyl substituent.
This nomenclature adheres to the priority rules for heterocycles, with the triazole ring numbered to assign the lowest possible locants to substituents.
Position of Target Compound Within Triazole-Based Therapeutics
The target compound’s design integrates multiple pharmacophores to optimize bioactivity:
- 4-Bromophenyl Group : Enhances lipophilicity and promotes interactions with hydrophobic protein pockets.
- Thioacetate Moiety : The ethyl thioacetate group serves as a prodrug element, facilitating gradual hydrolysis to the active thiol metabolite in vivo.
- 4-Methoxybenzamido Linker : Improves solubility via hydrogen bonding with aqueous environments while maintaining affinity for serine/threonine kinases.
Comparative studies highlight its structural similarity to triazolethiones like compound 69c , which exhibited potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 0.22 μg/mL). However, the addition of a bromine atom and methoxybenzamido group likely augments target specificity and metabolic stability relative to earlier derivatives.
Properties
IUPAC Name |
ethyl 2-[[4-(4-bromophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-8-6-15(22)7-9-16)12-23-20(28)14-4-10-17(29-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPQROJPUPCFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, commonly referred to by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-triazole ring , which is known for its diverse pharmacological properties. The presence of a bromophenyl group and a methoxybenzamido substituent enhances its biological activity. Its molecular formula is , with a molecular weight of approximately 448.4 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of various substituted triazoles with appropriate thiol and acetic acid derivatives. The method may vary depending on the specific substituents used.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives display activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its efficacy against these microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Enterococcus faecalis | Low |
| Bacillus cereus | Moderate |
Anticancer Potential
Triazole derivatives are also being investigated for their anticancer properties. Some studies suggest that the incorporation of various functional groups can lead to enhanced cytotoxicity against cancer cell lines . For example, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted that triazole compounds exhibited varying levels of antimicrobial activity. The compound demonstrated effectiveness against certain strains of bacteria, suggesting potential uses in treating infections .
- Anticancer Activity : In a separate investigation into triazole derivatives, compounds with similar structural features were tested against several cancer cell lines. Results indicated that modifications to the triazole ring could significantly enhance their anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Bromophenyl Substituents : The 4-bromophenyl group (present in the target compound and SR24462) is associated with enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in SR24462’s role as a meprin α inhibitor .
Methoxy Groups : The 4-methoxybenzamido group in the target compound likely improves solubility compared to nitro () or trifluoromethyl () substituents, which are more electron-withdrawing and may reduce bioavailability.
Thioether Linkage : The thioacetate moiety in the target compound is analogous to thioether-linked acetamides in and , which contribute to enzyme inhibition by forming reversible covalent interactions with active sites .
Physicochemical and Stability Considerations
- Stability : Degradation studies in on morpholinium-based triazoles suggest that electron-withdrawing groups (e.g., nitro in 9c) may accelerate hydrolysis, whereas the target compound’s methoxy group could enhance stability under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
